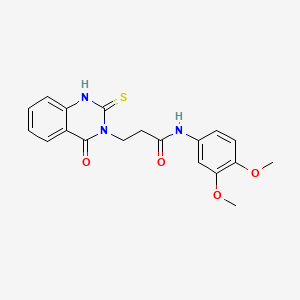

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Description

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a synthetic quinazolinone derivative characterized by a propanamide linker bridging a 3,4-dimethoxyphenyl group and a 4-oxo-2-sulfanylidene quinazolin-3-yl core. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes like kinases and receptors . This compound’s synthesis likely involves multi-step reactions, including Pd-catalyzed cross-coupling or condensation, as seen in structurally related quinazolinones .

Properties

Molecular Formula |

C19H19N3O4S |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |

InChI |

InChI=1S/C19H19N3O4S/c1-25-15-8-7-12(11-16(15)26-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)27/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,27) |

InChI Key |

PHIRALKALFBCDM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparisons:

Quinazolinone vs. Quinazoline Cores The target compound’s 4-oxo-2-sulfanylidene quinazolinone core differs from BQC1’s quinazoline structure (). The thione group in the target compound may enhance tautomerism and hydrogen-bonding capacity compared to oxo or carboxamidine groups .

Substituent Effects The 3,4-dimethoxyphenyl group in the target compound contrasts with simpler phenyl (BQC1) or 4-methoxyphenyl (Compound 4l) substituents.

Biological Activity

- While direct activity data for the target compound is absent, analogs with 3,4-dimethoxyphenyl groups (e.g., Compounds 10 and 19) exhibit potent VEGFR-2 inhibition, outperforming dasatinib . This implies the target compound may share similar pharmacological targets.

Synthetic Accessibility

- Compound 4l () achieves an 81% yield via Pd-catalyzed cross-coupling, suggesting the target compound’s synthesis could leverage similar methodologies for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.